The mechanism of action of 3-(4-Chlorobenzyl)-5-(4-ethoxybenzylidene)-2,4-imidazolidinedione was investigated specifically for its potential as an ERK docking domain inhibitor. [, ] It is believed to target the groove between the common docking (CD) and ED domains of ERK, potentially inhibiting the proliferation of melanoma cells with active ERK signaling. [, ]
CAS No.: 166734-83-4
CAS No.: 27344-41-8
CAS No.: 1164-45-0
CAS No.:
CAS No.: 20701-68-2
CAS No.: 33227-10-0